Cholest-7-ene

Description

Properties

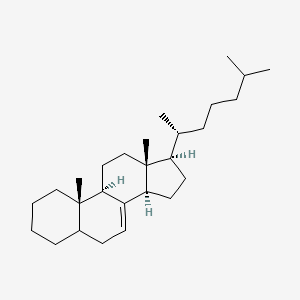

Molecular Formula |

C27H46 |

|---|---|

Molecular Weight |

370.7 g/mol |

IUPAC Name |

(9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h13,19-21,23-25H,6-12,14-18H2,1-5H3/t20-,21?,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

APXXTQNUGVCUBV-WUHSCZTQSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCCC4)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCCC4)C)C |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Research

Cholest-7-ene serves as a critical intermediate in the biosynthesis of various sterols and hormones. Its derivatives are essential for studying metabolic pathways and enzymatic reactions.

Key Applications:

- Steroid Biosynthesis Studies : this compound is involved in the synthesis of steroid hormones. For instance, 3-beta-hydroxy-5-alpha-cholest-7-ene has been synthesized and utilized to explore its role as a substrate for sterol-4-alpha-carboxylate 3-dehydrogenase, an enzyme crucial in steroid metabolism .

- Mechanistic Probes : Deuterated cholest-7-enes have been synthesized to serve as mechanistic probes for studying enzymes like delta 7-sterol-C5(6)-desaturase in plants .

Pharmaceutical Applications

The therapeutic potential of this compound and its derivatives has been investigated, particularly regarding their effects on human health.

Notable Findings:

- Antimutagenic Properties : A study highlighted the antimutagenic activity of 5-alpha-cholest-7-en-3-beta-ol isolated from the starfish Asterina pectinifera. This compound exhibited significant antigenotoxic effects in bacterial assays .

- Inhibition of Sterol Biosynthesis : Certain derivatives of this compound have been identified as potent inhibitors of sterol biosynthesis in animal cells, which could have implications for developing treatments for hypercholesterolemia .

Environmental Studies

This compound is utilized in ecotoxicology to assess the impact of pollutants on aquatic organisms.

Research Example:

- Effects on Daphnia : this compound was employed in studies involving Daphnia galeata to evaluate its effects on life-history traits. This research helps elucidate the ecological consequences of sterols in aquatic environments .

Data Tables

Case Study 1: Antimutagenic Activity

A study conducted on the antimutagenic properties of 5-alpha-cholest-7-en-3-beta-ol demonstrated its potential as a natural compound for reducing mutagenesis in bacterial models. The SOS chromotest and Ames test were utilized to confirm its efficacy, suggesting promising applications in cancer prevention strategies .

Case Study 2: Sterol Biosynthesis Inhibition

Research involving alpha-cholest-7-en-3-beta,15-alpha-diol revealed its role as a potent inhibitor of sterol biosynthesis in animal cells. This finding indicates its potential use in therapeutic interventions aimed at controlling cholesterol levels and preventing related diseases .

Chemical Reactions Analysis

Dehydrogenation to Cholesterol

Cholest-7-ene undergoes enzymatic dehydrogenation to form cholesterol via 7-dehydrocholesterol (7-DHC). This oxygen-dependent reaction involves cis-elimination of the 5α- and 6α-hydrogen atoms, retaining the 6β-hydrogen. The mechanism excludes hydroxylation-dehydration pathways, as demonstrated by isotopic labeling and anaerobic metabolic studies .

Key Findings :

-

Retention of tritium label at the 6β position confirms stereospecific hydrogen removal .

-

Aerobic conditions are required for conversion through 7-DHC intermediates .

Epoxidation

Under free radical peroxidation, this compound forms epoxides. For example, reaction with peroxyl radicals yields 5α,6α-epoxide derivatives. This pathway competes with hydrogen abstraction but is suppressed in the presence of α-tocopherol .

Ketone Formation

Oxidation at C6 produces cholest-7-en-6-one , a precursor to ecdysone analogs. This reaction is achieved using Jones reagent (CrO₃/H₂SO₄) .

Table 1: Oxidation Products of this compound

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Epoxidation | O₂, free radical initiation | 5α,6α-Epoxide | |

| Ketone synthesis | Jones reagent (CrO₃/H₂SO₄) | Cholest-7-en-6-one |

Hydrogenation

Catalytic hydrogenation reduces the C7–C8 double bond, yielding saturated 5α-cholestane (C₂₇H₄₈). This reaction is exothermic, with a ΔH of -117.0 kJ/mol in acetic acid .

Table 2: Hydrogenation Thermodynamics

| Substrate | Catalyst | Solvent | ΔH (kJ/mol) | Reference |

|---|---|---|---|---|

| This compound | Pd/C | Acetic acid | -117.0 ± 0.59 |

Hydroxybromination

This compound undergoes hydroxybromination with N-bromosuccinimide (NBS) in water, forming 3β-tosyloxy-25-hydroxy-5α-cholesta-7-ene . Subsequent reduction with LiAlH₄ yields diol derivatives .

Mechanism :

Free Radical Peroxidation

This compound’s bis-allylic hydrogens (H9 and H14) are highly susceptible to abstraction, forming pentadienyl radicals. This results in oxysterols such as 3β,5α-dihydroxycholesta-7,9(11)-dien-6-one (DHCDO) .

Table 3: Oxysterol Profiles from Peroxidation

| Mechanism | Major Products | Reference |

|---|---|---|

| H9 abstraction | 7-DHC-5α,6α-epoxide, DHCDO | |

| H14 abstraction | 5α,8α-Epidioxy derivatives |

Metabolic Studies

Anaerobic incubation of this compound with rat liver homogenates showed no conversion to cholesterol, confirming the necessity of oxygen for dehydrogenation . Aerobic conditions facilitated efficient conversion through 7-DHC .

Preparation Methods

Bromination and Solvent Optimization

Subsequent bromination at the C7 position employs N-bromosuccinimide (NBS) or dibromodimethylhydantoin (DBDMH) in hydrocarbon solvents (n-hexane, petroleum ether). Catalytic pyridine enhances regioselectivity, favoring the formation of 7α-bromo-3-protected cholesterol. The choice of solvent significantly impacts reaction efficiency; non-polar media minimize side reactions, achieving 85–90% conversion.

Epimerization and Thiol-Ene Elimination

Epimerization of the 7β-bromo intermediate to the 7α-configuration is catalyzed by tetrabutylammonium bromide (TBAB) in toluene or ketonic solvents. This step ensures a >9:1 ratio of 7α-bromo isomer, critical for subsequent elimination. Treatment with 2-nitrothiophenol in the presence of ammonia generates a thioether intermediate, which undergoes oxidation with cumene hydroperoxide and titanium tetraisopropoxide to form the sulfoxide. Thermal elimination of the sulfoxide group then yields 7-dehydrocholesterol with 75–80% overall yield.

Oxidation and Elimination Pathways in Functionalized this compound Derivatives

The synthesis of 14α-ethyl-5α-cholest-7-ene-3β,15α-diol, a potent inhibitor of sterol biosynthesis, demonstrates the utility of oxidation-elimination sequences. Starting from a 15-oxygenated sterol precursor, the C7 double bond is introduced via selenoxide elimination. Treatment of 7α-selenocyanate derivatives with hydrogen peroxide induces syn-elimination, forming the this compound backbone with >95% stereochemical purity.

This method’s efficacy hinges on the stability of the selenocyanate intermediate, which requires anhydrous conditions and strict temperature control (−10°C to 0°C). Despite its high yield (80–85%), the toxicity of selenium reagents and the need for specialized handling limit its application outside laboratory settings.

Comparative Analysis of Synthetic Methods

| Method | Key Reagents | Solvent System | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Wolff-Kishner Reduction | Hydrazine, Sodium Ethoxide | Ethanol | 60–70 | >90 | Low |

| Bromination-Epimerization | NBS, TBAB, 2-Nitrothiophenol | Toluene/Acetone | 75–80 | >95 | High |

| Oxidation-Elimination | Selenocyanate, H₂O₂ | Dichloromethane/THF | 80–85 | >95 | Moderate |

The bromination-epimerization approach stands out for its scalability and robustness, achieving high yields without compromising purity. In contrast, the Wolff-Kishner method, while reliable for small-scale syntheses, faces challenges in reagent handling and energy consumption. Selenium-based eliminations, though efficient, pose environmental and safety concerns.

Industrial-Scale Purification Techniques

Post-synthesis purification is critical for isolating this compound derivatives. Crystallization from alcoholic solvents (methanol, ethanol) or ketones (acetone, methyl isobutyl ketone) effectively removes brominated byproducts and unreacted starting materials. For oxygen-sensitive compounds, flash chromatography on silica gel with dichloromethane/n-hexane mixtures ensures >99% purity . Industrial processes often integrate in-line HPLC monitoring to optimize crystallization parameters dynamically.

Q & A

Q. How can researchers leverage systematic reviews to identify gaps in this compound’s applications in material science?

- Methodological Answer : Conduct:

- PRISMA-guided reviews : Screen databases (SciFinder, PubMed) using keywords (e.g., "this compound polymer composites").

- Meta-regression : Analyze trends in reported mechanical/thermal properties vs. synthetic methods.

- Expert consultation : Engage with organic chemists and materials scientists to prioritize understudied areas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.